molecular formula C23H20N2O B14215518 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol CAS No. 798571-52-5

2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol

Katalognummer: B14215518
CAS-Nummer: 798571-52-5
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: NJTKSIWHQXYDBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three phenyl groups attached to the imidazole ring and an ethan-1-ol group at the 2-position of the imidazole ring. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

The synthesis of 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzil, aniline, and ammonium acetate in the presence of a catalyst such as iodine in ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as catalysts and dyes.

Wirkmechanismus

The mechanism of action of 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways .

Vergleich Mit ähnlichen Verbindungen

2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

798571-52-5

Molekularformel

C23H20N2O

Molekulargewicht

340.4 g/mol

IUPAC-Name

2-(2,4,5-triphenylimidazol-1-yl)ethanol

InChI

InChI=1S/C23H20N2O/c26-17-16-25-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)24-23(25)20-14-8-3-9-15-20/h1-15,26H,16-17H2

InChI-Schlüssel

NJTKSIWHQXYDBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)CCO)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.